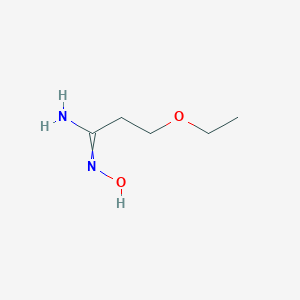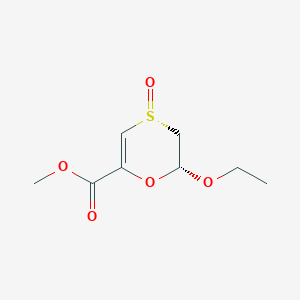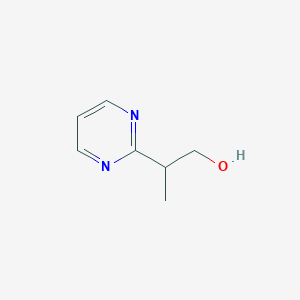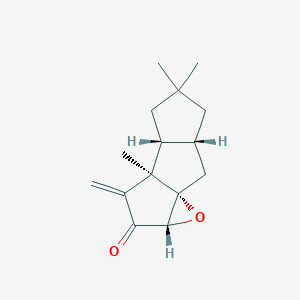
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine, also known as S-P2MP, is a pyridine-based compound that has recently been gaining attention in the scientific community due to its versatile applications in a variety of fields, including synthetic chemistry, biological chemistry, and biochemistry. S-P2MP is a chiral molecule, meaning that it has two distinct forms that are mirror images of one another. This property has allowed S-P2MP to be used in a variety of ways, from synthesizing other compounds to studying the effects of chirality on biochemical processes.
Aplicaciones Científicas De Investigación
Organic Synthesis
“(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine” is a pyridine derivative. Pyridine and its derivatives are valuable heterocyclic scaffolds in organic synthesis . They are often used as building blocks in the synthesis of complex organic molecules due to their unique chemical structure and versatility .
Pharmaceutical Chemistry
Pyridine derivatives, including “(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine”, may have potential applications in pharmaceutical chemistry . They could be used as intermediates in the synthesis of various drugs .
Transition Metal Catalysis
Pyridine derivatives can be involved in radical reactions for the direct functionalization through transition metal catalysis . This process is often used in the synthesis of complex organic compounds .
Metal-Free Oxidation
In addition to transition metal catalysis, pyridine derivatives can also be functionalized through metal-free oxidation . This provides an alternative, potentially more environmentally friendly method for the synthesis of complex organic compounds .
Photocatalysis Strategies
Pyridine derivatives can be functionalized through photocatalysis strategies . This involves the use of light to accelerate a reaction, which can be more energy-efficient than traditional methods .
Ligand for Nicotinic Acetylcholine Receptor
“(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine” has been found to bind to the nicotinic acetylcholine receptor . This suggests potential applications in neurological research or as a starting point for the development of drugs targeting this receptor .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine” could include elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile . Further studies could also explore potential applications of this compound in various fields, such as medicinal chemistry or material science.
Propiedades
IUPAC Name |
3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWLYJCQUWGP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441355 |
Source


|
| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
CAS RN |
161416-57-5 |
Source


|
| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)






![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)

